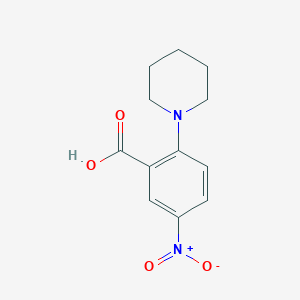

5-Nitro-2-piperidin-1-yl-benzoic acid

Description

Contextual Significance of Aromatic Nitro Compounds in Synthetic Design and Chemical Biology

Aromatic nitro compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are pivotal intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This property is extensively utilized in the synthesis of a wide array of functionalized aromatic compounds. Furthermore, the nitro group can be readily reduced to an amino group (-NH2), providing a gateway to a vast range of derivatives, including amides, sulfonamides, and diazonium salts, which are fundamental building blocks in the pharmaceutical, dye, and materials science industries. In chemical biology, nitroaromatic compounds have been investigated for their potential as therapeutic agents, with some exhibiting antimicrobial and anticancer properties. ontosight.ai

Role of Piperidine (B6355638) Scaffolds in Complex Molecular Architecture

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. Its conformational flexibility, basicity, and the ability to be readily functionalized at the nitrogen atom make it a privileged scaffold in medicinal chemistry. The incorporation of a piperidine ring can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Consequently, piperidine derivatives are found in a broad spectrum of drugs, targeting a variety of receptors and enzymes in the central nervous system and other physiological systems.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFMTEPHRNENIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387925 | |

| Record name | 5-Nitro-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42106-50-3 | |

| Record name | 5-Nitro-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-(piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Nitro 2 Piperidin 1 Yl Benzoic Acid

Direct Synthetic Routes to 5-Nitro-2-piperidin-1-yl-benzoic acid

Direct synthetic strategies for this compound predominantly involve the construction of the molecule from readily available starting materials. These routes are favored for their efficiency and scalability.

Synthesis via Oxidation of 5-Nitro-2-(piperidin-1-yl)benzaldehyde Precursors

One potential direct route to this compound involves the oxidation of a corresponding benzaldehyde (B42025) precursor, 5-Nitro-2-(piperidin-1-yl)benzaldehyde. This method leverages the well-established transformation of an aldehyde functional group to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent being critical to avoid unwanted side reactions, particularly with the sensitive nitro group and the piperidine (B6355638) ring.

Common oxidizing agents suitable for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or Tollens' reagent. The reaction is typically carried out in an appropriate solvent system that can solubilize the starting aldehyde without interfering with the oxidation process. The reaction conditions, such as temperature and reaction time, are carefully controlled to maximize the yield of the carboxylic acid and minimize the formation of byproducts. While this method is theoretically sound, the availability and synthesis of the 5-Nitro-2-(piperidin-1-yl)benzaldehyde precursor are key considerations for its practical application.

Nucleophilic Substitution Approaches Utilizing 2-Chloro-5-nitrobenzoic acid and Piperidine

A widely utilized and well-documented method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA) reaction between 2-Chloro-5-nitrobenzoic acid and piperidine. libretexts.org In this reaction, the electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack by piperidine. The chlorine atom serves as a good leaving group, facilitating the substitution.

The reaction is typically carried out by heating a mixture of 2-Chloro-5-nitrobenzoic acid and an excess of piperidine. Piperidine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction. The use of excess piperidine also helps to drive the reaction to completion. The reaction mixture is often heated to reflux to ensure a sufficient reaction rate. Following the reaction, the product is typically isolated by acidification of the reaction mixture, which protonates the carboxylate and causes the desired this compound to precipitate out of the solution. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

A typical experimental procedure involves the gradual addition of 2-Chloro-5-nitrobenzoic acid to piperidine, allowing the temperature to rise. The mixture is then heated at reflux for a period of time to ensure the reaction goes to completion. The hot reaction mixture is subsequently poured into a mixture of ice and water, followed by acidification with a strong acid like hydrochloric acid to precipitate the product. The solid product is then collected by filtration and purified by recrystallization.

| Starting Material | Reagent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | Piperidine | Reflux | This compound | Data not specified |

Exploration of Alternative Synthetic Strategies and Starting Materials

While the nucleophilic substitution of 2-Chloro-5-nitrobenzoic acid is a primary route, researchers are continually exploring alternative synthetic strategies to improve efficiency, reduce cost, and access a wider range of derivatives. One potential alternative could involve the nitration of 2-(piperidin-1-yl)benzoic acid. However, this approach requires careful control of the nitrating conditions to achieve the desired regioselectivity for the nitro group at the 5-position and to avoid over-nitration or degradation of the starting material. The piperidine ring can be sensitive to strong acidic and oxidizing conditions typically used for nitration.

Another approach could start from 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid). This would involve an initial step to introduce the piperidine ring, possibly through a reductive amination with a suitable precursor to the piperidine ring or a direct substitution reaction under specific conditions. Subsequent modifications would then lead to the final product. The feasibility of these alternative routes depends on the availability of the starting materials and the development of selective and high-yielding reaction conditions.

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of the reactions used to synthesize this compound is essential for optimizing reaction conditions and predicting the formation of byproducts.

Analysis of Nucleophilic Attack Pathways and Regioselectivity

The synthesis of this compound via the reaction of 2-Chloro-5-nitrobenzoic acid and piperidine proceeds through a nucleophilic aromatic substitution (SNA) mechanism. rsc.org The reaction is initiated by the nucleophilic attack of the nitrogen atom of piperidine on the carbon atom of the benzene (B151609) ring that is bonded to the chlorine atom. This attack is facilitated by the presence of the electron-withdrawing nitro group, which is located para to the chlorine atom. The nitro group helps to stabilize the negative charge that develops on the aromatic ring in the transition state and in the intermediate Meisenheimer complex. rsc.org

The regioselectivity of the nucleophilic attack is highly specific. The piperidine preferentially attacks the carbon atom at the 2-position (the carbon bearing the chlorine atom) rather than other positions on the ring. This is because the chlorine atom is a good leaving group, and the resulting intermediate is stabilized by the resonance delocalization of the negative charge onto the nitro group. Attack at other positions would not lead to a stable intermediate or the displacement of a leaving group. The carboxylate group, being an electron-withdrawing group, also contributes to the activation of the ring towards nucleophilic attack, although its effect is generally less pronounced than that of the nitro group in the para position.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are significantly influenced by various reaction conditions, including temperature, solvent, and the presence of a base.

Temperature: The reaction between 2-Chloro-5-nitrobenzoic acid and piperidine is typically carried out at elevated temperatures, often at the reflux temperature of piperidine. nih.gov Increasing the temperature generally increases the rate of the reaction, leading to shorter reaction times. However, excessively high temperatures could potentially lead to side reactions or decomposition of the product. Therefore, optimizing the temperature is crucial for achieving a high yield in a reasonable timeframe.

Solvent: While the reaction can be carried out using an excess of piperidine as both the reactant and the solvent, the use of an additional solvent can sometimes be beneficial. The choice of solvent can affect the solubility of the reactants and the stability of the intermediate species, thereby influencing the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective in promoting SNA reactions. However, for this specific synthesis, neat piperidine is often sufficient and simplifies the work-up procedure.

Base: In the reaction of 2-Chloro-5-nitrobenzoic acid with piperidine, piperidine itself acts as a base to neutralize the HCl that is formed. Using a sufficient excess of piperidine is important to ensure that the reaction medium remains basic enough to facilitate the nucleophilic attack and to prevent the protonation of the piperidine nucleophile, which would render it unreactive. In some cases, an additional, non-nucleophilic base might be added to control the pH of the reaction mixture and optimize the reaction conditions, although this is not typically necessary for this specific transformation.

| Reaction Condition | Effect on Yield and Selectivity |

|---|---|

| Temperature | Higher temperatures increase reaction rate but may lead to side reactions. Optimal temperature is crucial. |

| Solvent | Excess piperidine often serves as the solvent. Polar aprotic solvents can also be used. |

| Base | Excess piperidine acts as a base. Sufficient basicity is needed to neutralize HCl and prevent nucleophile protonation. |

Understanding Side Product Formation in Complex Reaction Systems

The primary route to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzoic acid and piperidine. prepchem.comprepchem.com In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom on the aromatic ring. The reaction is facilitated by the presence of the electron-withdrawing nitro group (-NO₂), which activates the ring towards nucleophilic attack. libretexts.orglibretexts.org

The addition of the nucleophile to the aryl halide proceeds via a resonance-stabilized negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group, effectively stabilize this intermediate through resonance, thereby facilitating the substitution. libretexts.org

While the primary reaction is expected to yield the desired this compound, the potential for side product formation exists. One possibility is the formation of isomeric products. Although the electronic directing effects of the nitro and carboxylic acid groups strongly favor the substitution at the C-2 position, minor amounts of other isomers could potentially form.

Another consideration is the potential for reactions involving the carboxylic acid group under the reaction conditions. However, given that the synthesis is typically carried out by heating the reactants at reflux, the primary competing reactions would likely involve the aromatic ring. prepchem.comprepchem.com The formation of by-products can be influenced by factors such as reaction temperature, time, and the purity of the starting materials.

A detailed synthetic procedure has been reported as follows: 30 grams of 2-chloro-5-nitrobenzoic acid is added in portions to 150 ml of piperidine. The temperature is allowed to increase during the addition. Following the complete addition, the mixture is heated at reflux for two hours. prepchem.comprepchem.com

| Reactant | Quantity | Role |

|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | 30 g | Starting Material |

| Piperidine | 150 ml | Nucleophile/Solvent |

Strategies for Optimization of Synthetic Yields and Purification Techniques

Optimizing the synthesis of this compound involves a systematic approach to maximizing the yield of the desired product while minimizing the formation of impurities. Several strategies can be employed to achieve this.

Reaction Conditions:

Temperature and Reaction Time: The reported procedure specifies heating at reflux for two hours. prepchem.comprepchem.com A systematic study varying the temperature and reaction time could identify the optimal conditions for maximizing product formation and minimizing potential side reactions or decomposition.

Stoichiometry of Reactants: The use of a large excess of piperidine, which also acts as the solvent, helps to drive the reaction to completion. prepchem.comprepchem.com Optimizing the molar ratio of piperidine to 2-chloro-5-nitrobenzoic acid could potentially improve the yield and reduce costs.

Catalysis: While the reaction proceeds without a catalyst, the use of a suitable catalyst, such as a phase-transfer catalyst or a copper-based catalyst, could potentially accelerate the reaction rate and allow for milder reaction conditions.

Purification Techniques:

The purification of this compound is crucial for obtaining a high-purity product. The reported method involves recrystallization from ethanol. prepchem.comprepchem.com

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. Besides ethanol, other solvents or solvent mixtures could be explored to optimize the recovery and purity of the final product.

Chromatography: For achieving very high purity or for separating complex mixtures of products, chromatographic techniques such as column chromatography could be employed. quora.com This method separates compounds based on their differential adsorption onto a stationary phase.

Acid-Base Extraction: Given the presence of a carboxylic acid group, acid-base extraction could be a useful purification step. The product can be dissolved in a basic aqueous solution to form its carboxylate salt, which can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer would precipitate the purified carboxylic acid.

The work-up procedure described in the literature involves pouring the hot reaction mixture into ice water and acidifying with concentrated HCl to precipitate the product. prepchem.comprepchem.com This step is crucial for isolating the carboxylic acid from the basic piperidine solvent. The final product is then filtered and recrystallized. prepchem.comprepchem.com

| Technique | Description | Relevance |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Reported method of purification using ethanol. prepchem.comprepchem.com |

| Column Chromatography | Separation of components of a mixture based on differential adsorption on a solid support. | A potential method for achieving higher purity. quora.com |

| Acid-Base Extraction | Separation based on the acidic/basic properties of the compound. | Applicable due to the carboxylic acid functional group. |

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the aromatic ring, the piperidine (B6355638) ring, and the carboxylic acid proton. The aromatic protons would likely appear in the downfield region, with their splitting patterns influenced by the substitution pattern. The protons on the piperidine ring would show complex multiplets in the aliphatic region. The carboxylic acid proton would typically appear as a broad singlet at a very downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂), usually appearing in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C-N stretching vibrations for the piperidine substituent.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 250.25. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and fragmentation of the piperidine ring.

Computational Chemistry and Theoretical Studies of 5 Nitro 2 Piperidin 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to predict the properties of molecules like 5-Nitro-2-piperidin-1-yl-benzoic acid. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. helixon.com For this compound, this process involves analyzing the conformational landscape, which is defined by the rotation around several key single bonds: the C-N bond connecting the piperidine (B6355638) ring to the benzene (B151609) ring, the C-C bond of the carboxylic acid group, and the C-N bond of the nitro group.

The orientation of the piperidine ring (chair, boat, or twist-boat conformations) and the relative positions of the carboxylic acid and nitro groups can lead to several possible conformers. DFT calculations are employed to find the optimized geometry for each stable conformer. The structure with the lowest calculated energy is identified as the global minimum, representing the most probable conformation of the molecule in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(carboxyl)-C(ring) | 1.49 |

| Bond Length (Å) | C=O | 1.21 |

| Bond Length (Å) | C-OH | 1.36 |

| Bond Length (Å) | C(ring)-N(piperidine) | 1.38 |

| Bond Length (Å) | C(ring)-N(nitro) | 1.47 |

| Bond Length (Å) | N-O (nitro) | 1.23 |

| Bond Angle (°) | C(ring)-C(carboxyl)-O | 118.5 |

| Bond Angle (°) | C(ring)-C(ring)-N(piperidine) | 121.0 |

| Bond Angle (°) | O-N-O (nitro) | 124.5 |

Electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. libretexts.orgpearson.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the piperidine ring and the attached benzene ring, while the LUMO is anticipated to be centered on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer. nih.gov

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.58 | Electron-donating ability |

| E(LUMO) | -2.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.63 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. nih.gov It identifies regions of negative electrostatic potential (nucleophilic sites, typically colored red) and positive electrostatic potential (electrophilic sites, colored blue). nih.govresearchgate.net For this compound, the MEP map would show intense negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, a region of high positive potential is expected around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic interaction.

Atomic Charges: Mulliken population analysis or other charge calculation schemes are used to assign partial atomic charges. These charges quantify the electron distribution, highlighting the effects of electron-donating and -withdrawing groups on the atoms within the aromatic ring and the substituent groups.

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically around 0.96) for better agreement with experimental data. orientjchem.org This analysis allows for the detailed assignment of vibrational modes to specific functional groups, confirming the molecular structure.

For this compound, the key vibrational modes include:

Carboxylic Acid Group: A broad O-H stretching band (~3300-2500 cm⁻¹), a sharp C=O stretching band (~1700-1680 cm⁻¹), and C-O stretching vibrations (~1320-1210 cm⁻¹). docbrown.info

Nitro Group: Asymmetric (tasNO₂) and symmetric (tsNO₂) stretching vibrations, typically found in the regions of 1535±30 cm⁻¹ and 1345±30 cm⁻¹, respectively. esisresearch.org

Piperidine Ring: Symmetric and asymmetric CH₂ stretching modes (~2950-2850 cm⁻¹), along with scissoring, wagging, twisting, and rocking vibrations at lower wavenumbers. orientjchem.orgesisresearch.org

Aromatic Ring: C-H stretching vibrations (~3100-3000 cm⁻¹) and C=C stretching vibrations (~1625-1465 cm⁻¹). docbrown.info

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | ~3100 (scaled) | 3300-2500 (broad) |

| C-H stretch (Aryl) | Benzene Ring | ~3080 (scaled) | 3100-3030 |

| C-H stretch (Aliphatic) | Piperidine | ~2945 (scaled) | 2950-2850 |

| C=O stretch | Carboxylic Acid | ~1695 (scaled) | 1700-1680 |

| NO₂ asymmetric stretch | Nitro Group | ~1530 (scaled) | 1565-1505 |

| NO₂ symmetric stretch | Nitro Group | ~1345 (scaled) | 1375-1315 |

| C-O stretch | Carboxylic Acid | ~1290 (scaled) | 1320-1210 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, quantifying the strength of intramolecular charge transfer. wisc.edunih.gov

For this compound, significant interactions would include:

Delocalization from the nitrogen lone pair (LP) of the piperidine ring into the π* anti-bonding orbitals of the aromatic ring.

Charge transfer from the π orbitals of the benzene ring to the π* anti-bonding orbitals of the nitro and carbonyl groups.

Table 4: Predicted NBO Analysis - Major Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Npiperidine) | π* (Cring-Cring) | ~35.5 | p-π* conjugation |

| π (Cring-Cring) | π* (C=O) | ~18.2 | π-π* conjugation |

| π (Cring-Cring) | π* (N=Onitro) | ~20.1 | π-π* conjugation |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These indices provide quantitative measures of the molecule's reactivity and are valuable in quantitative structure-activity relationship (QSAR) studies. jksus.orgresearchgate.net

Key descriptors include:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

A high chemical hardness and low softness indicate high stability and low reactivity, while a high electrophilicity index points to a strong capacity to accept electrons. researchgate.net

Table 5: Calculated Global Reactivity Descriptors

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.58 | Energy to remove an electron |

| Electron Affinity (A) | 2.95 | Energy released when gaining an electron |

| Electronegativity (χ) | 4.765 | Electron attracting power |

| Chemical Hardness (η) | 1.815 | Resistance to charge transfer |

| Global Softness (S) | 0.275 | Propensity for charge transfer |

| Electrophilicity Index (ω) | 6.25 | Electron-accepting capacity |

Solvent Effects on Molecular Properties and Energetics

The properties of a molecule can be significantly influenced by its environment. DFT calculations performed in the gas phase may not fully represent the behavior of the molecule in a solution. To account for this, solvent effects can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). nih.gov

For a polar molecule like this compound, a polar solvent would be expected to:

Stabilize the ground state due to dipole-dipole interactions.

Potentially alter the relative energies of different conformers.

Cause shifts in vibrational frequencies (solvatochromic shifts).

Affect the HOMO-LUMO energy gap, thereby influencing its reactivity and electronic spectra in solution. nih.gov

Theoretical studies incorporating solvent effects provide a more realistic prediction of the molecule's properties under experimental conditions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions that target the acidic proton or the carbonyl carbon. These transformations are fundamental in medicinal chemistry for creating prodrugs, modulating pharmacokinetic properties, and constructing larger, more complex molecules.

Esterification Reactions for Modifying Polarity and Reactivity

Esterification of the carboxylic acid moiety is a common strategy to increase lipophilicity and modify the polarity of the parent compound. This transformation typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of ester derivatives from secondary metabolite compounds is a widely used method to enhance structural diversity and biological activity. medcraveonline.com

For nitro-substituted benzoic acids, direct esterification can be achieved under specific conditions. For instance, the esterification of nitrobenzoic acids with glycerol (B35011) can be accomplished by heating the mixture above 100°C in the presence of a soluble acid catalyst and an entraining liquid like toluene (B28343) to remove the water formed during the reaction via azeotropic distillation. google.com This method favors the formation of mono-esters when the alcohol is present in a molar excess. google.com Such reactions convert the polar carboxylic acid group into a less polar ester group, which can alter the molecule's solubility and ability to cross biological membranes.

Table 1: General Conditions for Esterification of Nitrobenzoic Acids

| Reactants | Catalyst | Solvent/Conditions | Product Type |

|---|---|---|---|

| Nitrobenzoic Acid, Alcohol | Sulfuric Acid, p-Toluenesulfonic Acid | Toluene, heat, azeotropic removal of water | Alkyl Nitrobenzoate Ester |

This table presents generalized conditions based on established methods for esterifying nitrobenzoic acids.

Amidation Reactions for Formation of Peptide and Other Linkages

The conversion of the carboxylic acid to an amide is another key derivatization strategy, often employed to form linkages with amines, amino acids, or peptides. Direct amidation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. lookchemmall.com Various coupling agents have been developed to facilitate this transformation under mild conditions. lookchemmall.com

For example, coupling agents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of both aliphatic and aromatic carboxylic acids with a range of amines, yielding the corresponding amides in good to excellent yields. lookchemmall.com This methodology can also be applied to the synthesis of dipeptides. lookchemmall.com The formation of an amide bond from this compound would introduce new structural features and potential hydrogen bonding sites, significantly altering its biological interaction profile. The synthesis of new amidic compounds from related structures like 5-nitroindazol-1-yl acetic acid has been shown to produce derivatives with significant biological activity. researchgate.net

Decarboxylation Pathways and Associated Mechanisms

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a less common transformation for aromatic carboxylic acids as it typically requires harsh conditions. However, modern synthetic methods have enabled decarboxylative reactions under milder conditions, often using photoredox and metal co-catalysis. researchgate.net

A notable example is the decarboxylative C-N coupling of carboxylic acids with nitroarenes. researchgate.net In this type of reaction, a photocatalyst, an iron catalyst, and a ligand are used to generate an alkyl radical from the carboxylic acid via a ligand-to-metal charge transfer (LMCT) mechanism. researchgate.net This radical can then engage in subsequent bond-forming reactions. While this specific reaction builds a new bond rather than simply removing the carboxyl group, it demonstrates a modern pathway that proceeds through a decarboxylation mechanism. The application of such a strategy to this compound would result in the complete removal of the carboxyl functionality, leading to a fundamentally different molecular scaffold.

Reactions Involving the Nitro Group

The aromatic nitro group is a powerful electron-withdrawing moiety that strongly influences the electronic properties of the benzene ring and serves as a precursor to other important functional groups, most notably the amino group.

Selective Reduction to Amino Derivatives

The selective reduction of an aromatic nitro group to a primary amine is a crucial transformation in organic synthesis, as aromatic amines are vital intermediates for dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com A key challenge is to perform this reduction without affecting other reducible functional groups within the molecule, such as the carboxylic acid.

Several methods have been developed for the selective reduction of nitroarenes in the presence of carboxylic acids. researchgate.net

Metal/Acid Systems: Classic methods involve the use of easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid such as HCl. masterorganicchemistry.com

Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Palladium, Platinum, or Nickel) is an effective method for converting a nitro group to an amine. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in combination with a metal powder (e.g., zinc or magnesium) can selectively reduce nitro groups at room temperature. researchgate.net For instance, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to be highly effective and rapid. researchgate.net

Other Reagents: Systems like sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes, such as Ni(PPh3)4, have also been developed to enhance the reducing power of NaBH4 for this purpose. jsynthchem.com A process using trichlorosilane (B8805176) and an organic base is noted for its high chemoselectivity, reducing nitro groups without affecting other sensitive functionalities. google.com

The resulting product, 5-Amino-2-piperidin-1-yl-benzoic acid, is a valuable synthetic intermediate, as the newly formed amino group can undergo a wide array of subsequent reactions, including diazotization and amidation.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Zn or Mg powder / Hydrazine glyoxylate | Room Temperature, ~2 hr | Selective for NO2 over carboxylic acids, phenols, halogens. researchgate.net | , researchgate.net |

| Fe, Sn, or Zn / HCl | Heat | Standard method. masterorganicchemistry.com | masterorganicchemistry.com |

| H2 / Pd, Pt, or Ni catalyst | Varies | Common hydrogenation method. masterorganicchemistry.com | masterorganicchemistry.com |

| NaBH4 / Ni(PPh3)4 | Room Temperature, EtOH | Enhanced reducing power for NaBH4. jsynthchem.com | jsynthchem.com |

Nucleophilic Aromatic Substitution (SNAr) and Other Transformations of the Nitro Moiety

The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com This occurs because the nitro group can stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. libretexts.org For substitution to occur, the nitro group must be positioned ortho or para to a suitable leaving group. libretexts.org

In this compound, the nitro group is para to the piperidinyl substituent and meta to the carboxylic acid. If a leaving group (such as a halogen) were present at the 2-position instead of the piperidine ring, the nitro group at the 5-position (para to the leaving group) would strongly activate that position for SNAr. The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile adds to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, and second, the leaving group is eliminated to restore aromaticity. libretexts.org The presence of multiple nitro groups further enhances the ring's electrophilicity, making the reaction even more favorable. youtube.comlibretexts.org Therefore, while the nitro group itself is not typically substituted, its presence is critical for facilitating the substitution of other groups on the aromatic ring.

Reactions Involving the Piperidine Ring System

The piperidine moiety within the this compound scaffold offers several avenues for chemical modification. These transformations can be broadly categorized into reactions at the nitrogen atom and functionalization of the carbon framework of the ring.

The tertiary amine of the piperidine ring is a key site for derivatization. While direct N-alkylation of this compound is not extensively documented, general principles of tertiary amine chemistry suggest potential pathways. Standard N-alkylation procedures involving the reaction of piperidine derivatives with alkyl halides in the presence of a suitable base can be considered. For instance, reactions with alkyl bromides or iodides in solvents like anhydrous acetonitrile (B52724) or dimethylformamide (DMF) with a non-nucleophilic base such as potassium carbonate could potentially introduce a variety of alkyl groups at the nitrogen, leading to the formation of quaternary ammonium (B1175870) salts. The choice of reaction conditions would be crucial to avoid competing reactions at the carboxylic acid functionality.

N-acylation of piperidine derivatives is another common strategy to introduce diverse functional groups. This can be achieved by reacting the parent compound with acyl chlorides or acid anhydrides. For example, treatment with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acylpiperidinium species. These reactions are typically high-yielding and can be used to introduce a wide array of substituents. The general conditions for such transformations are well-established for a variety of piperidine-containing scaffolds.

| Reagent Class | Example Reagent | Potential Product | Reaction Condition |

| Alkyl Halide | Methyl Iodide | N-methyl-5-nitro-2-piperidin-1-yl-benzoic acid quaternary salt | Anhydrous acetonitrile, room temperature |

| Acyl Chloride | Benzoyl Chloride | N-benzoyl-5-nitro-2-piperidin-1-yl-benzoic acid derivative | Triethylamine, dichloromethane |

| Acid Anhydride | Acetic Anhydride | N-acetyl-5-nitro-2-piperidin-1-yl-benzoic acid derivative | Pyridine, room temperature |

This table presents plausible derivatization strategies based on general chemical principles of piperidine reactivity, as direct experimental data for this compound is limited.

Beyond reactions at the nitrogen atom, the carbon framework of the piperidine ring can be functionalized to introduce additional diversity. Modern synthetic methods, such as C-H functionalization, offer powerful tools for the direct modification of the piperidine ring. nih.govacs.org These reactions can be directed to specific positions on the ring, allowing for precise control over the final structure.

For instance, palladium-catalyzed C(sp3)–H arylation has been successfully applied to N-Boc-piperidines, demonstrating that derivatization at the C3 and C4 positions is feasible. researchgate.net While the electronic effects of the nitro-substituted benzoic acid moiety would influence the regioselectivity, such strategies could potentially be adapted. Photoredox catalysis also presents an avenue for the α-amino C–H arylation of highly substituted piperidines, offering another route to introduce aryl groups onto the piperidine ring. nih.gov

Furthermore, the introduction of substituents during the synthesis of the piperidine ring itself can be a powerful strategy for diversification. Utilizing substituted piperidines in the initial synthesis of the this compound scaffold would directly yield a library of analogs with diverse substitution patterns on the piperidine ring. ajchem-a.com

| Functionalization Strategy | Potential Position | Reagent/Catalyst Example | Potential Outcome |

| C-H Arylation | α or β to Nitrogen | Palladium catalyst with a specific ligand | Introduction of various aryl groups |

| Photoredox Catalysis | α to Nitrogen | Iridium or Ruthenium photocatalyst | Arylation or alkylation of the α-position |

| De Novo Synthesis | Any position | Substituted piperidine starting material | Diverse library of piperidine-functionalized analogs |

This table outlines potential advanced strategies for piperidine ring functionalization based on modern synthetic methodologies demonstrated on analogous systems.

Strategic Derivatization for Synthesis of Advanced Chemical Probes and Ligands

The this compound scaffold possesses structural features that make it an attractive starting point for the development of chemical probes and ligands. The combination of a hydrogen bond accepting nitro group, a hydrogen bond donating/accepting carboxylic acid, and a lipophilic piperidine ring provides multiple points for interaction with biological targets.

Derivatization of this scaffold can be strategically employed to generate molecules with specific functionalities for probing biological systems. For example, the introduction of a fluorescent tag via acylation of the piperidine nitrogen or functionalization of the piperidine ring could create a fluorescent probe for imaging applications. The nitro group itself can be a useful feature in probe design, as it can be reduced to an amino group under hypoxic conditions, a property that has been exploited in the design of hypoxia-selective probes. nih.govmdpi.com

Furthermore, the modular nature of the scaffold allows for the systematic modification of its different components to optimize binding affinity and selectivity for a particular biological target. For instance, libraries of compounds could be synthesized by varying the substituents on the piperidine ring to explore the structure-activity relationship (SAR) for a given target. nih.gov The synthesis of benzoylpiperidine derivatives has been a successful strategy in the development of ligands for various receptors. unipi.it The diverse biological activities reported for piperidine derivatives highlight the potential of this scaffold in drug discovery and chemical biology. ijnrd.org

| Probe/Ligand Type | Derivatization Strategy | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore via N-acylation | Cellular imaging |

| Hypoxia-Selective Probe | Exploiting the reduction of the nitro group | Probing hypoxic environments in vitro |

| Bioactive Ligand Library | Diversification of the piperidine ring | Structure-activity relationship studies |

This table illustrates the potential applications of strategically derivatized this compound in the development of chemical tools, drawing on principles from probe and ligand design.

Conclusion

5-Nitro-2-piperidin-1-yl-benzoic acid is a fascinating molecule that embodies the synergistic potential of combining well-established pharmacophores and synthetic handles. Its synthesis is straightforward, and its structure offers a rich platform for further chemical exploration. While detailed experimental characterization and dedicated biological studies on this specific compound are not yet widespread, its role as an intermediate in the synthesis of potential GlyT1 inhibitors highlights its importance in the ongoing quest for new therapeutic agents. Future research will likely focus on a more thorough evaluation of its physicochemical properties, a comprehensive spectroscopic analysis, and a broader investigation into its biological activity profile.

Structure Reactivity and Structure Interaction Relationship Studies Sar of 5 Nitro 2 Piperidin 1 Yl Benzoic Acid and Its Analogs

Correlating Structural Modifications with Changes in Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 5-nitro-2-piperidin-1-yl-benzoic acid are intrinsically linked to its molecular architecture, which consists of a benzoic acid core substituted with a nitro group and a piperidine (B6355638) ring. Modifications to any of these three components—the benzoic acid scaffold, the electron-withdrawing nitro group, or the bulky, electron-donating piperidine moiety—can significantly alter the compound's chemical behavior.

The acidity of the carboxylic acid group is a key determinant of its reactivity. The presence of the nitro group, a strong electron-withdrawing group, in the para position relative to the piperidine and meta to the carboxylic acid, increases the acidity of the benzoic acid. This is due to the stabilization of the resulting carboxylate anion through resonance and inductive effects. Studies on substituted benzoic acids have shown that electron-withdrawing groups enhance acidity. For instance, the pKa of ortho-nitrobenzoic acid is 2.16, which is significantly lower than that of benzoic acid (4.2), indicating a stronger acid. quora.com The piperidino group, on the other hand, is generally considered electron-donating, which would typically decrease acidity. However, its ortho position relative to the carboxylic acid can lead to steric effects that influence the orientation of the carboxyl group and its interaction with the solvent and other reactants.

Structural modifications, such as altering the position of the nitro group or replacing the piperidine with other cyclic amines (e.g., pyrrolidine, morpholine), would be expected to modulate both the electronic and steric properties of the molecule. For example, moving the nitro group to the ortho or meta position relative to the carboxylic acid would have a more direct inductive and resonance effect on the carboxyl group, likely leading to a more pronounced change in acidity and nucleophilicity. Similarly, the size and conformation of the piperidine ring can influence the molecule's ability to interact with other chemical entities. A study on piperidine and pyrrolidine-substituted benzoic acids indicated that the piperidino group can exhibit steric inhibition of resonance. researchgate.net

Table 1: Predicted Effects of Structural Modifications on Chemical Reactivity

| Modification | Predicted Effect on Acidity | Predicted Effect on Reactivity of Aromatic Ring | Rationale |

| Removal of Nitro Group | Decrease | Increased susceptibility to electrophilic substitution | The nitro group is strongly electron-withdrawing. |

| Replacement of Piperidine with Dimethylamine | Potential Increase in Acidity | Altered regioselectivity in substitution reactions | Dimethylamine is less sterically hindering than piperidine. |

| Moving Nitro Group to ortho-position | Significant Increase | Deactivation towards electrophilic substitution | Stronger inductive and resonance effects on the carboxyl group. |

Mechanistic Investigations of Intermolecular Interactions: Analysis of Hydrogen Bonding, Hydrophobic Contacts, and Other Non-Covalent Forces

The intermolecular interactions of this compound are crucial for its aggregation behavior, solubility, and interactions with other molecules. These non-covalent forces are primarily governed by the functional groups present: the carboxylic acid, the nitro group, and the piperidine ring.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). In the solid state, it is highly probable that these molecules form dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties, a common feature for carboxylic acids. researchgate.net The nitro group's oxygen atoms can also act as hydrogen bond acceptors. Studies on nitro-substituted benzoic acids have shown the involvement of the nitro group in hydrogen-bonding networks. iucr.org The nitrogen atom of the piperidine ring is a potential hydrogen bond acceptor, although its basicity is reduced by its attachment to the aromatic ring.

Hydrophobic Contacts: The piperidine ring and the benzene (B151609) ring contribute to the molecule's hydrophobic character. The aliphatic nature of the piperidine ring can engage in van der Waals and hydrophobic interactions. These interactions are significant in nonpolar environments and play a role in the molecule's solubility and its ability to bind to hydrophobic pockets of larger molecules. The interplay between hydrophilic (carboxylic acid, nitro group) and hydrophobic (piperidine, benzene ring) regions gives the molecule an amphipathic character.

Other Non-Covalent Forces:

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the ring, due to the nitro group, might favor interactions with electron-rich aromatic rings.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar nitro and carboxyl groups. These permanent dipoles can lead to strong dipole-dipole interactions, influencing the molecule's physical properties such as boiling point and melting point.

Understanding these interactions is fundamental for predicting the compound's behavior in different chemical and biological systems.

Understanding the Influence of Substituent Effects on Molecular Recognition and Binding Affinity at a Fundamental Chemical Level

The ability of this compound and its analogs to engage in molecular recognition and bind to other chemical entities is profoundly influenced by the nature and position of its substituents. The nitro group, piperidine ring, and carboxylic acid each play a distinct role in defining the molecule's binding properties.

The carboxylic acid group is often a key player in binding, primarily through the formation of strong hydrogen bonds or salt bridges with complementary functional groups on a binding partner. Its anionic form (carboxylate) can form strong electrostatic interactions with positively charged groups like protonated amines. The importance of the carboxylic acid group for binding has been demonstrated in studies of various benzoic acid derivatives. nih.gov

The nitro group influences binding through several mechanisms. Its strong electron-withdrawing nature affects the charge distribution across the entire molecule, which can modulate the strength of other interactions. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction. Furthermore, the nitro group can participate in dipole-dipole and other electrostatic interactions. The positioning of a nitro group has been shown to be a critical factor in the binding affinity of inhibitors for certain enzymes. nih.gov

Structure-activity relationship (SAR) studies on analogous compounds often reveal the importance of these substituent effects. For example, in a series of 2,5-substituted benzoic acid derivatives, the nature and size of substituents were found to dictate the binding mode and affinity for target proteins. nih.gov Altering the substituents on the piperidine ring or replacing it with other heterocycles can fine-tune the steric and electronic properties to optimize binding.

Table 2: Influence of Substituents on Molecular Recognition and Binding Affinity

| Substituent | Primary Role in Binding | Potential Interactions |

| Carboxylic Acid | Anchor, Charge Interaction | Hydrogen bonding, Salt bridges |

| Nitro Group | Electronic Modulation, H-bond Acceptor | Hydrogen bonding, Dipole-dipole interactions |

| Piperidine Ring | Steric Fit, Hydrophobicity | Hydrophobic contacts, Van der Waals forces |

Molecular Modeling and Docking Studies for Predicting Binding Modes and Orientations with Chemical Entities

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding modes and orientations of small molecules like this compound with various chemical targets. nih.gov These in silico methods provide valuable insights into the intermolecular interactions at an atomic level, guiding the design of new analogs with improved properties.

In a typical molecular docking study, a three-dimensional model of the target chemical entity (e.g., a protein or enzyme active site) is used. The this compound molecule is then computationally placed into the binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

For this compound, docking studies would likely predict the following key interactions:

The carboxylic acid group would be expected to form hydrogen bonds or salt bridges with polar or charged residues within the binding site.

The piperidine ring would likely occupy a hydrophobic pocket, maximizing favorable van der Waals contacts.

The nitro group could form hydrogen bonds with suitable donor groups or engage in electrostatic interactions.

The aromatic ring could participate in π-π stacking or other hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the docked poses, providing a more dynamic picture of the binding event and the stability of the ligand-target complex over time. These simulations can reveal the flexibility of both the ligand and the target, as well as the role of solvent molecules in the binding process.

While specific docking studies for this compound are not widely reported in the public domain, studies on similar benzoic acid derivatives have successfully used these methods to predict binding affinities and explain experimental observations. nih.govmdpi.com For example, molecular docking of 2-hydroxybenzoic acid derivatives has been used to understand their binding modes with specific enzymes. nih.gov Such studies underscore the utility of computational approaches in rationalizing structure-activity relationships and guiding the design of new molecules.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The chemical architecture of 5-Nitro-2-piperidin-1-yl-benzoic acid makes it a valuable precursor for the synthesis of various heterocyclic compounds. A key transformation involves the chemical reduction of the nitro group to an amine, yielding 5-Amino-2-(piperidin-1-yl)benzoic acid. This resulting ortho-amino-substituted benzoic acid derivative is primed for cyclization reactions to form fused heterocyclic systems.

One of the most prominent applications is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govsapub.org The general synthetic strategy involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org In this context, the derivative 5-Amino-2-(piperidin-1-yl)benzoic acid serves as a surrogate for an o-phenylenediamine.

Following the reduction of the nitro group, the resulting diamine can be reacted with various α-dicarbonyl compounds, such as glyoxal (B1671930) or substituted benzils, to construct the pyrazine (B50134) ring fused to the existing benzene (B151609) ring, thereby forming the quinoxaline scaffold. The carboxylic acid and piperidine (B6355638) moieties remain as substituents on the newly formed heterocyclic system, offering points for further functionalization. This approach allows for the synthesis of a library of substituted quinoxalines, which are of significant interest in medicinal chemistry. nih.govmdpi.com

For instance, the reaction of the diamino derivative with oxalic acid or its derivatives can lead to the formation of quinoxaline-2,3-diones, an important subclass of quinoxalines. Similarly, condensation with α-keto acids can yield 3-substituted-quinoxalin-2-ones. researchgate.net

Integration into Complex Molecular Architectures and Scaffolds for Chemical Research

The utility of this compound extends to its integration into more complex, polycyclic molecular architectures. The functional groups present on the molecule serve as handles for its incorporation into larger scaffolds, which are often designed for specific research purposes, such as probing biological systems or developing new materials.

The synthesis of fused heterocyclic systems is a prime example of this application. researchgate.net Beyond simple quinoxalines, the reactive intermediates derived from this compound can participate in domino or tandem reactions to build intricate ring systems. nih.gov For example, the amino group generated from the nitro function can act as a nucleophile in intramolecular cyclization reactions. If a suitable electrophilic site is introduced elsewhere in a molecule containing this building block, a ring-closing reaction can occur, leading to the formation of novel polycyclic structures.

The piperidine ring itself can be a key element in the final molecular architecture. Piperidine and its derivatives are prevalent motifs in many biologically active natural products and synthetic drugs. rsc.org By using this compound as a starting material, chemists can ensure the inclusion of this important heterocyclic scaffold from an early stage of the synthesis. The combination of the piperidine ring with other heterocyclic systems, such as the aforementioned quinoxalines, can lead to the development of novel chemical entities with unique three-dimensional shapes and biological properties.

Role in Multi-Step Synthesis of Structurally Diverse Analogs for Academic Investigations

In academic research, particularly in the fields of medicinal chemistry and chemical biology, the ability to synthesize a wide range of structurally related compounds, or analogs, is crucial for establishing structure-activity relationships (SAR). This compound is an excellent starting point for such investigations due to the differential reactivity of its functional groups.

A typical multi-step synthetic sequence might begin with the modification of the carboxylic acid group. Standard organic transformations such as esterification or amidation can be performed selectively. Subsequently, the nitro group can be reduced to an amine, which can then be subjected to a variety of reactions, including acylation, sulfonylation, or diazotization followed by substitution, to introduce a diverse array of substituents at this position.

Furthermore, the piperidine ring offers additional opportunities for diversification. While the tertiary amine of the piperidine is relatively stable, modifications to the piperidine ring itself, if desired, could be envisioned through more complex synthetic routes starting from precursors to the piperidine moiety before its attachment to the benzoic acid core.

This step-wise and selective functionalization allows for the systematic variation of different parts of the molecule, leading to the creation of a library of analogs. These analogs can then be used in academic studies to understand how specific structural features influence the properties of the molecule, be it its biological activity, its physical properties, or its interaction with other molecules. The ability to generate such diversity from a single, readily accessible starting material underscores the value of this compound as a versatile building block in research.

Q & A

Q. What are the optimal conditions for synthesizing 5-nitro-2-piperidin-1-yl-benzoic acid to ensure regioselective nitration?

The nitration of aromatic precursors requires careful control of reaction conditions. For related benzoic acid derivatives, nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to direct the nitro group to the desired position. Reaction monitoring via TLC or HPLC is critical to avoid over-nitration or side products. Post-reaction quenching in ice water followed by neutralization and recrystallization improves purity .

Q. Which purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly used for intermediate purification. Final recrystallization from ethanol or methanol can yield high-purity crystals. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR verify purity and structural integrity .

Q. How should researchers safely handle this compound in the laboratory?

Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. The compound should be stored in a cool, dry place (<25°C) in airtight containers, away from oxidizing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. What crystallographic methods confirm the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, SC-XRD at 295 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths, angles, and ring conformations. The piperidine ring in related structures adopts a chair conformation, with substituents in equatorial positions to minimize steric strain. Data refinement using software like SHELXL ensures accuracy .

Q. How does the compound’s stability vary under thermal or photolytic stress?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. HPLC-MS identifies breakdown products, such as nitro group reduction or hydrolysis of the piperidine ring. Photostability testing under ICH Q1B guidelines (exposure to UV-Vis light) quantifies degradation kinetics. Protective storage in amber vials is advised .

Q. What computational models predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, such as enzymes with hydrophobic active sites. Comparative analysis with analogs (e.g., halogenated derivatives) highlights structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.